Cas no 2098136-17-3 ((1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine)

(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic amine compound featuring a pyrazole core substituted with a pyridinyl group and a cyclopropylmethyl moiety. Its structural complexity offers versatility in medicinal chemistry applications, particularly as a potential intermediate for bioactive molecules. The presence of both pyridine and pyrazole rings enhances its ability to engage in hydrogen bonding and π-π interactions, making it valuable for ligand design in drug discovery. The cyclopropylmethyl group contributes to steric and electronic modulation, potentially improving metabolic stability. This compound is of interest in the synthesis of kinase inhibitors or GPCR-targeted agents due to its balanced lipophilicity and pharmacophore compatibility. Suitable for controlled functionalization under standard conditions.
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine structure
2098136-17-3 structure
Product Name:(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
CAS No:2098136-17-3
MF:C13H16N4
MW:228.292942047119
CID:5729206
PubChem ID:121213572
Update Time:2025-10-25

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • F2198-5123
    • [1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazol-4-yl]methanamine
    • 2098136-17-3
    • starbld0033474
    • AKOS026724041
    • (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
    • 1H-Pyrazole-4-methanamine, 1-(cyclopropylmethyl)-3-(2-pyridinyl)-
    • Inchi: 1S/C13H16N4/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,7-8,14H2
    • InChI Key: ZNVVILRVETXSDO-UHFFFAOYSA-N
    • SMILES: N1(C=C(CN)C(C2C=CC=CN=2)=N1)CC1CC1

Computed Properties

  • Exact Mass: 228.137496527g/mol
  • Monoisotopic Mass: 228.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 421.9±40.0 °C(Predicted)
  • pka: 8.05±0.29(Predicted)

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C136196-100mg
(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1h-pyrazol-4-yl)methanamine
2098136-17-3
100mg
$ 135.00 2022-06-06
TRC
C136196-500mg
(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1h-pyrazol-4-yl)methanamine
2098136-17-3
500mg
$ 475.00 2022-06-06
TRC
C136196-1g
(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1h-pyrazol-4-yl)methanamine
2098136-17-3
1g
$ 750.00 2022-06-06
Life Chemicals
F2198-5123-0.25g
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
2098136-17-3 95%+
0.25g
$467.0 2023-09-06
Life Chemicals
F2198-5123-0.5g
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
2098136-17-3 95%+
0.5g
$492.0 2023-09-06
Life Chemicals
F2198-5123-1g
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
2098136-17-3 95%+
1g
$518.0 2023-09-06
Life Chemicals
F2198-5123-2.5g
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
2098136-17-3 95%+
2.5g
$1036.0 2023-09-06
Life Chemicals
F2198-5123-5g
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
2098136-17-3 95%+
5g
$1554.0 2023-09-06
Life Chemicals
F2198-5123-10g
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
2098136-17-3 95%+
10g
$2176.0 2023-09-06

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine Related Literature

Additional information on (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

Comprehensive Overview of 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine (CAS No. 2098136-17-3)

The compound 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine (CAS No. 2098136-17-3) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry and drug discovery. This pyrazole-derivative is characterized by the presence of a cyclopropylmethyl group and a pyridin-2-yl moiety, which contribute to its distinct chemical and pharmacological properties. Researchers and pharmaceutical companies are increasingly interested in this compound as a potential scaffold for the development of novel therapeutics targeting various diseases.

One of the key reasons for the growing interest in 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine is its structural similarity to other bioactive pyrazole-containing compounds. The pyrazole ring is a well-known heterocycle in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and anticancer activities. The incorporation of a pyridin-2-yl group further enhances the compound's ability to interact with biological targets, making it a promising candidate for further investigation. Additionally, the cyclopropylmethyl substituent introduces steric and electronic effects that can modulate the compound's bioavailability and metabolic stability.

In the context of current research trends, 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine aligns with the increasing demand for small-molecule modulators of protein-protein interactions (PPIs). PPIs are a hot topic in drug discovery, as they play critical roles in numerous cellular processes and disease pathways. The compound's ability to potentially disrupt or stabilize PPIs could open new avenues for treating conditions such as cancer, neurodegenerative disorders, and autoimmune diseases. This has led to a surge in searches for "pyrazole-based PPI inhibitors" and "small-molecule drug discovery 2023," reflecting the broader scientific community's interest in this area.

Another area where 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine shows promise is in the field of kinase inhibition. Kinases are enzymes that regulate key cellular functions, and their dysregulation is implicated in many diseases. The compound's pyridin-2-yl and pyrazole moieties are structurally similar to known kinase inhibitors, suggesting potential activity against specific kinase targets. This has sparked interest in queries like "kinase inhibitors with pyrazole core" and "novel kinase inhibitor scaffolds," highlighting the compound's relevance to ongoing research efforts.

From a synthetic chemistry perspective, the preparation of 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine involves multi-step organic transformations, including the formation of the pyrazole ring and subsequent functionalization with the cyclopropylmethyl and pyridin-2-yl groups. Researchers are particularly interested in optimizing these synthetic routes to improve yields and scalability, as evidenced by searches for "efficient pyrazole synthesis methods" and "cyclopropylmethyl group introduction." The compound's synthetic accessibility is a critical factor in its potential for further development.

In conclusion, 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine (CAS No. 2098136-17-3) represents a compelling example of how strategic molecular design can yield compounds with significant therapeutic potential. Its unique combination of a pyrazole core, pyridin-2-yl substituent, and cyclopropylmethyl group positions it as a versatile scaffold for drug discovery. As research continues to uncover its biological activities and mechanisms of action, this compound is likely to remain a focal point in the search for innovative treatments for a wide range of diseases.

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